Pencitabine Exhibits 92‑Fold Greater Cytotoxicity than Capecitabine in Colorectal Cancer Cells with Comparable Potency to Gemcitabine
In head‑to‑head 72‑hour MTT cytotoxicity assays against human HCT‑116 colorectal carcinoma cells, pencitabine achieved an IC₅₀ of 0.37 ± 0.13 μM, whereas the parent compound capecitabine required a 92‑fold higher concentration (34.2 ± 1.5 μM) to produce equivalent inhibition [1]. Against KG‑1 acute myelogenous leukemia cells, pencitabine displayed an IC₅₀ of 0.13 ± 0.011 μM, 68‑fold more potent than capecitabine (8.9 ± 1.5 μM) and only ~7‑fold less potent than the highly active comparator gemcitabine (0.018 μM) [1].
| Evidence Dimension | In Vitro Cytotoxicity (72‑hour MTT Assay) |
|---|---|
| Target Compound Data | IC₅₀ = 0.37 ± 0.13 μM (HCT‑116) | IC₅₀ = 0.13 ± 0.011 μM (KG‑1) |
| Comparator Or Baseline | Capecitabine: IC₅₀ = 34.2 ± 1.5 μM (HCT‑116) and 8.9 ± 1.5 μM (KG‑1); Gemcitabine: IC₅₀ = 0.05 ± 0.0087 μM (HCT‑116) and 0.018 μM (KG‑1) |
| Quantified Difference | Pencitabine is 92‑fold more potent than capecitabine in HCT‑116 cells and 68‑fold more potent in KG‑1 cells |
| Conditions | Human HCT‑116 colorectal carcinoma cells and KG‑1 acute myelogenous leukemia cells; 72‑hour incubation; MTT viability assay |
Why This Matters
For researchers requiring oral fluoropyrimidine activity in solid tumor and leukemia models, pencitabine provides a potency intermediate between capecitabine and gemcitabine, enabling dose‑response studies that are unattainable with the orally bioavailable but weakly active capecitabine alone.
- [1] Kalman TI. Rational Design of an Orally Active Anticancer Fluoropyrimidine, Pencitabine, a Hybrid of Capecitabine and Gemcitabine. ACS Med Chem Lett. 2022;13(3):409-416. doi:10.1021/acsmedchemlett.1c00565. PMID: 35300092; PMCID: PMC8919275. View Source
